molecular formula C7H15NO B12922243 5-Methylhexanamide CAS No. 3016-28-2

5-Methylhexanamide

Cat. No.: B12922243
CAS No.: 3016-28-2
M. Wt: 129.20 g/mol
InChI Key: JQASYHORSFXWGI-UHFFFAOYSA-N
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Description

5-Methylhexanamide is an organic compound with the molecular formula C7H15NO. It is a derivative of hexanamide, where a methyl group is attached to the fifth carbon of the hexane chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylhexanamide can be synthesized through several methods. One common approach involves the reaction of 5-methylhexanoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. Another method includes the reduction of 5-methylhexanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 5-methylhexanenitrile. This process involves the use of high pressure and temperature to achieve efficient conversion. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of amides to amines.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: 5-Methylhexanoic acid.

    Reduction: 5-Methylhexylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

5-Methylhexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a building block for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methylhexanamide exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Hexanamide: The parent compound without the methyl group.

    5-Methylhexanoic Acid: The carboxylic acid derivative.

    5-Methylhexylamine: The amine derivative.

Uniqueness: 5-Methylhexanamide is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its non-methylated counterparts. This structural difference can lead to variations in physical properties, such as boiling point and solubility, as well as differences in chemical behavior.

Properties

CAS No.

3016-28-2

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

5-methylhexanamide

InChI

InChI=1S/C7H15NO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9)

InChI Key

JQASYHORSFXWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)N

Origin of Product

United States

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